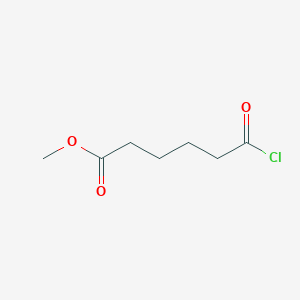

Methyl adipoyl chloride

概要

説明

Methyl adipoyl chloride (CAS: 35444-44-1, molecular formula: C₇H₁₁ClO₃) is a reactive acyl chloride derivative of adipic acid, featuring a methyl ester group. It is a colorless to yellowish liquid with a density of 1.149 g/mL at 20°C and a boiling point of 76°C at 0.8 mmHg . This compound is highly moisture-sensitive and must be stored under inert conditions (argon atmosphere, 2–8°C) to prevent hydrolysis . Its primary applications include:

- Pharmaceutical intermediates: Used in synthesizing lipoic acid derivatives and functionalized linkers for drug delivery systems .

- Polymer chemistry: Acts as a coupling agent in triblock copolymer synthesis (e.g., PEG-PLA-PEG) .

- Organic synthesis: Key reagent in asymmetric reductions and esterification reactions .

Safety considerations highlight its corrosive nature (GHS Category 1B for skin corrosion and Category 1 for eye damage), necessitating strict handling protocols .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-6-oxohexanoate can be synthesized through several methods:

Ozonolysis of Cyclohexene: This method involves the ozonolytic cleavage of cyclohexene to produce methyl 6-oxohexanoate, which can then be chlorinated to yield methyl 6-chloro-6-oxohexanoate.

Methanolysis of ε-Caprolactone: ε-Caprolactone undergoes methanolysis followed by oxidation to produce methyl 6-chloro-6-oxohexanoate.

Reaction with Thionyl Chloride: Adipic acid monomethyl ester can be reacted with thionyl chloride to produce methyl 6-chloro-6-oxohexanoate.

Industrial Production Methods

Industrial production of methyl 6-chloro-6-oxohexanoate typically involves large-scale reactions using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.

化学反応の分析

Types of Reactions

Methyl 6-chloro-6-oxohexanoate undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.

Reduction: Can be reduced to form the corresponding alcohol.

Substitution: Reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reactions are often conducted in the presence of a base or acid catalyst to facilitate nucleophilic attack.

Major Products

Hydrolysis: Produces hexanoic acid and hydrochloric acid.

Reduction: Produces 6-chloro-6-hydroxyhexanoate.

Substitution: Produces various esters, amides, and thioesters depending on the nucleophile used.

科学的研究の応用

Applications Overview

Methyl adipoyl chloride is primarily used as a reagent in organic synthesis, particularly for the preparation of various chemical compounds. Below are the key areas of application:

Synthesis of Heme-Mimetics

MAC is utilized in the development of improved heme-mimetics, which are compounds that mimic the properties of heme (the iron-containing component of hemoglobin). These mimetics have potential therapeutic applications, particularly in cardiovascular diseases. Research has shown that derivatives based on MAC can enhance the efficacy of compounds like BAY 58-2667 (cinaciguat) .

Bioconjugation

In biochemistry, MAC is employed for bioconjugation processes, where it helps link biomolecules together. This is particularly useful in drug development and delivery systems, enhancing the stability and efficacy of therapeutic agents.

Polymer Chemistry

MAC serves as an intermediate in the synthesis of polyesters and polyamides. It can be reacted with various amines and alcohols to create polymers with specific properties, making it valuable in material science .

Analytical Chemistry

In analytical laboratories, MAC is used as a reagent for the derivatization of various compounds, improving their detectability in chromatographic techniques. This application is crucial for environmental analysis and quality control in pharmaceuticals .

Case Study 1: Development of Heme-Mimetics

A study published in Pharmaceutical Research explored the synthesis of heme-mimetic compounds using this compound as a key reagent. The research demonstrated that modifications to the structure of these mimetics could significantly enhance their pharmacological properties, leading to better therapeutic outcomes for patients with heart conditions.

Case Study 2: Polymer Synthesis

Research conducted at a university's chemistry department focused on using MAC to synthesize biodegradable polymers. The study highlighted how varying the ratios of MAC with different monomers could lead to materials with tailored mechanical properties suitable for medical applications.

Case Study 3: Analytical Applications

A collaborative project between several analytical chemistry labs utilized MAC for the derivatization of environmental pollutants. The results showed improved sensitivity and specificity in detecting trace levels of contaminants in water samples, underscoring its utility in environmental monitoring.

作用機序

The mechanism of action of methyl 6-chloro-6-oxohexanoate involves its reactivity as an electrophile due to the presence of the chlorine atom and the ketone group. These functional groups make it susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

類似化合物との比較

Adipoyl Chloride (CAS 111-50-2)

Adipoyl chloride (ClOC(CH₂)₄COCl) is a diacyl chloride with a molecular weight of 183.03 g/mol. Key distinctions from methyl adipoyl chloride include:

Functional Differences :

- Adipoyl chloride ’s bifunctional reactivity enables crosslinking in polymers (e.g., nylon 6,6 via interfacial polymerization with hexamethylenediamine) .

- This compound , with its methyl ester group, is less reactive toward nucleophiles like water or alcohols, making it suitable for controlled esterification or amidation reactions .

Other Acyl Chlorides (Valeryl Chloride, Succinyl Chloride)

Reactivity Trends :

- Chain length and functionality dictate reactivity. This compound’s six-carbon chain and ester group balance reactivity and steric hindrance, enabling selective transformations .

- Bifunctional analogs (e.g., adipoyl chloride, succinyl chloride) are preferred for crosslinking, whereas monofunctional variants (e.g., this compound) are ideal for terminal modifications .

Phosphonate Derivatives (e.g., TMAP)

Trimethyl ester of AP (TMAP), synthesized from this compound and trimethyl phosphite, demonstrates target-specific metabolic inhibition in biochemical studies. Unlike this compound, TMAP is non-corrosive and used in enzyme inhibition assays .

Polymer Science

生物活性

Methyl adipoyl chloride, with the CAS number 35444-44-1, is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and implications in medicinal chemistry and polymer science.

This compound is an acyl chloride derivative of adipic acid. Its molecular formula is with a molecular weight of approximately 178.61 g/mol. The compound is characterized by its colorless to brown liquid appearance and has a boiling point of 115 °C at 10 mmHg. It is sensitive to moisture and heat, requiring careful handling and storage under inert gas conditions to prevent hydrolysis .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.61 g/mol |

| Appearance | Colorless to brown liquid |

| Boiling Point | 115 °C (10 mmHg) |

| Flash Point | 112 °C |

| Specific Gravity | 1.26 |

Antidiabetic Potential

Recent studies have indicated that derivatives of this compound may exhibit antidiabetic properties. For instance, research involving the synthesis of phenolic compounds from adipoyl chloride demonstrated their ability to inhibit key metabolic enzymes associated with diabetes .

Enzyme Inhibition

This compound derivatives have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are crucial in various physiological processes. Inhibition of AChE is particularly significant for therapeutic applications in neurodegenerative diseases like Alzheimer's .

Antioxidant and Anti-inflammatory Activities

The biological activity profile of this compound also includes antioxidant and anti-inflammatory effects. Compounds derived from this acyl chloride have been observed to scavenge free radicals and reduce inflammation markers in vitro, suggesting potential applications in treating oxidative stress-related conditions .

Study on Synthesis and Biological Evaluation

A notable study involved the synthesis of various derivatives from this compound and their subsequent biological evaluation. The derivatives were tested for their antidiabetic activity, revealing significant inhibition of α-glucosidase and α-amylase enzymes, which are critical targets for diabetes management .

Table 2: Biological Activity Results from Derivatives

| Compound | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |

|---|---|---|

| Methyl Adipoyl Derivative A | 75% | 68% |

| Methyl Adipoyl Derivative B | 82% | 70% |

| Control | 5% | 10% |

Polymer Applications

This compound has also been explored in polymer chemistry. Its use in synthesizing biodegradable polyesters has been investigated, showing potential for applications in drug delivery systems due to its biocompatibility and ability to form stable polymer networks .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling methyl adipoyl chloride in laboratory settings?

this compound is highly corrosive and moisture-sensitive. Key protocols include:

- Use inert atmospheres (e.g., argon) to prevent hydrolysis .

- Avoid contact with water, alcohols, or bases, as rapid decomposition releases HCl and CO .

- Wear acid-resistant gloves, goggles, and vapor respirators. Work in fume hoods with proper ventilation .

- Store in sealed containers at 2–8°C under inert gas (e.g., argon) .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves reacting adipoyl chloride with methanol under controlled conditions:

- React adipoyl chloride with methanol in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Use stoichiometric triethylamine to scavenge HCl, enhancing yield .

- Purify via vacuum distillation (76°C at 0.8 mmHg) to isolate the product .

Q. How do physical properties (e.g., solubility, boiling point) influence experimental design?

- Solubility : Soluble in non-polar solvents (e.g., cyclohexane) but reacts with polar solvents (e.g., water, alcohols). Select solvents based on reaction compatibility .

- Boiling Point : Low boiling point (76°C at 0.8 mmHg) necessitates vacuum distillation for purification .

- Density (1.149 g/mL) : Impacts phase separation in biphasic reactions (e.g., interfacial polymerization) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing high-molecular-weight polymers using this compound?

For applications like nylon 6,6 or triblock copolymers:

- Use interfacial polymerization: Dissolve this compound in cyclohexane (organic phase) and hexamethylenediamine in aqueous NaOH (pH ~10) .

- Maintain a 1:1 stoichiometric ratio of diamine to acyl chloride to avoid premature termination .

- Characterize polymers via gel permeation chromatography (GPC) and NMR to confirm molecular weight and structure .

Q. What analytical methods are effective in identifying decomposition by-products during reactions?

Decomposition products (e.g., HCl, CO, adipic acid) can be analyzed using:

- FTIR : Detect HCl gas (absorbance ~2800 cm⁻¹) and carbonyl groups from residual acid .

- GC-MS : Identify volatile by-products like CO .

- Titration : Quantify unreacted acyl chloride groups using NaOH .

Q. How can this compound be used to functionalize nanomaterials (e.g., carbon nanotubes)?

- Acylation Reactions : React acyl chloride groups with hydroxyl or amine groups on nanomaterials. For example:

- Functionalize single-walled carbon nanotubes (SWNTs) via pseudo-nylon reactions to create aminoalkyl derivatives .

- Graft Polymerization : Initiate radical polymerization on carbon black surfaces using tert-butylperoxyester groups introduced via this compound .

Q. What strategies mitigate discrepancies in reported physical properties (e.g., boiling point)?

Discrepancies (e.g., boiling point reported as 76°C at 0.8 mmHg vs. 112°C at ambient pressure ) arise from measurement conditions. Researchers should:

- Validate purity via NMR or elemental analysis.

- Replicate experiments under controlled pressure and temperature .

Q. How can stability issues during long-term storage be addressed?

- Use moisture-impermeable containers with argon headspace .

- Add molecular sieves to absorb trace moisture .

- Monitor degradation via periodic FTIR to detect hydrolysis (broad –OH peaks at ~3300 cm⁻¹) .

Q. Methodological Considerations

Q. What techniques are recommended for characterizing this compound in reaction mixtures?

- NMR (¹H/¹³C) : Confirm esterification (e.g., methyl ester peak at ~3.6 ppm) and monitor acyl chloride consumption .

- TGA/DSC : Assess thermal stability and decomposition thresholds .

- HPLC : Quantify residual reactants and by-products using reverse-phase columns .

Q. How can competing side reactions (e.g., hydrolysis) be minimized in aqueous-organic systems?

特性

IUPAC Name |

methyl 6-chloro-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLGIEZOMYJKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956850 | |

| Record name | Methyl 6-chloro-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35444-44-1 | |

| Record name | Hexanoic acid, 6-chloro-6-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35444-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-6-oxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035444441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-chloro-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloro-6-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。